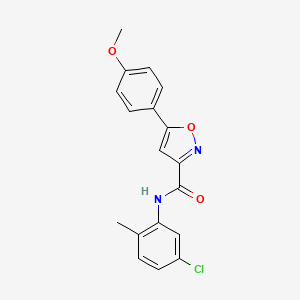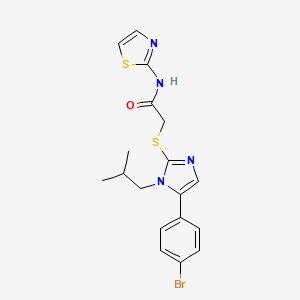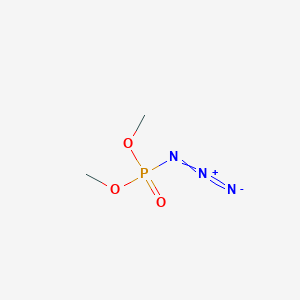![molecular formula C21H15N3O3S B3019000 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate CAS No. 477857-50-4](/img/structure/B3019000.png)
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a complex organic compound that features a combination of pyridine, pyrimidine, and benzenesulfonate groups
Mecanismo De Acción
Target of Action
The primary targets of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting protein kinases . The inhibition of these enzymes disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are responsible for various cellular processes, including cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and proliferation . By inhibiting protein kinases, this compound disrupts the normal cellular signaling processes, leading to changes in cell growth, differentiation, migration, and metabolism . This can result in the death of cancer cells or the inhibition of their growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The initial step involves the synthesis of the pyridine and pyrimidine rings through cyclization reactions.
Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl sulfonamide
- 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl methylsulfonate
Uniqueness
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYYNQXQLCQNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018917.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)
![N-[(E)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-methoxyaniline](/img/structure/B3018920.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3018925.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)




![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)
![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)
